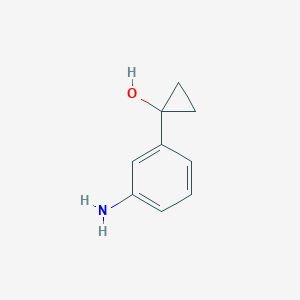

1-(3-Aminophenyl)cyclopropanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(3-aminophenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H11NO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5,10H2 |

InChI Key |

RPUJNYRSPFZUKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Aminophenyl Cyclopropanol and Its Derivatives

Strategic Approaches to Cyclopropanol (B106826) Ring Construction

The formation of the three-membered cyclopropanol ring is a key challenge in the synthesis of 1-(3-aminophenyl)cyclopropanol. Several advanced methodologies have been developed to address this, each with its own advantages and mechanistic nuances.

Kulinkovich Reaction and Related Titanacyclopropane Chemistry

The Kulinkovich reaction is a powerful and widely used method for the synthesis of cyclopropanols from esters. wikipedia.orgorganic-chemistry.org This reaction utilizes a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a Grignard reagent with β-hydrogens, like ethylmagnesium bromide. wikipedia.orgorganic-chemistry.org The process involves the in situ formation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the ester functionality to generate the cyclopropanol product. organic-chemistry.orgyoutube.com

The generally accepted mechanism proceeds through the formation of a dialkyldialkoxytitanium species, which undergoes β-hydride elimination to form the reactive titanacyclopropane. organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to form the cyclopropanol ring. organic-chemistry.org The reaction tolerates a variety of functional groups, including amides and primary and secondary amines, making it suitable for the synthesis of complex molecules. wikipedia.org

A significant modification of this reaction, known as the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org This variation is particularly relevant for creating derivatives of this compound.

Recent advancements have focused on developing enantioselective versions of the Kulinkovich reaction, often employing chiral ligands like TADDOL derivatives to induce stereocontrol. orgsyn.org

Table 1: Key Features of the Kulinkovich Reaction

| Feature | Description |

| Reactants | Ester, Grignard reagent (with β-hydrogens), Titanium(IV) alkoxide |

| Key Intermediate | Titanacyclopropane |

| Product | Cyclopropanol |

| Tolerated Groups | Amides, primary and secondary amines, ethers, sulfides |

| Variations | Kulinkovich-de Meijere reaction (for cyclopropylamines) |

Carbene and Carbenoid Cyclopropanation Strategies

Carbene and carbenoid chemistry offers another versatile route to cyclopropane (B1198618) rings. These methods involve the addition of a carbene or a carbenoid species to an alkene. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the cyclopropanation of a substituted styrene (B11656) derivative.

The generation of carbenes can be achieved through various methods, including the photolysis of diazomethane, though this method is often hazardous. masterorganicchemistry.com A safer and more controlled approach involves the use of diazo compounds in the presence of transition metal catalysts, such as those based on iron porphyrins. unimi.it These catalysts form a metal-carbene intermediate that then transfers the carbene to the alkene. rochester.edu The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction, allowing for the synthesis of specific enantiomers. nih.gov

The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to form a zinc carbenoid, is another classic method for cyclopropanation. While traditionally used for simple alkenes, modifications of this approach can be applied to more complex substrates.

Table 2: Comparison of Carbene Cyclopropanation Methods

| Method | Carbene Source | Catalyst/Reagent | Key Features |

| Photolysis | Diazomethane | Light (hν) | Often non-selective, hazardous |

| Catalytic | Diazoacetate | Iron porphyrin, Rhodium | Controllable, potential for asymmetry |

| Simmons-Smith | Diiodomethane | Zinc-Copper couple | Forms a zinc carbenoid, generally stereospecific |

Intramolecular Ring Closure and 1,3-Elimination Pathways

Intramolecular ring closure reactions provide a powerful strategy for constructing the cyclopropane ring, often with a high degree of stereocontrol. acs.orgnih.gov These methods typically involve a 1,3-elimination mechanism, where a leaving group is displaced by a nucleophilic carbon three atoms away, forming the three-membered ring. acs.orgrsc.org

A common approach involves the use of γ-halo esters or related substrates. acs.org Treatment of these precursors with a strong base generates an enolate, which then undergoes intramolecular nucleophilic substitution to form the cyclopropane ring. The choice of the leaving group and the base is crucial for the efficiency of the reaction. nih.gov

Another strategy involves the intramolecular cyclization of homoenolates, which can be generated from various precursors. acs.org For instance, the treatment of β-stannyl ketones with a Lewis acid can induce cyclization to form a cyclopropanol. acs.org These methods offer a high degree of control over the stereochemistry of the final product.

The Thorpe-Ingold effect can play a significant role in these reactions, where the presence of gem-dimethyl groups on the carbon chain can accelerate the rate of cyclization. rsc.org

Installation and Modification of the Aminophenyl Moiety

The aminophenyl group is a key structural feature of this compound. Its introduction can be achieved either through direct functionalization of a pre-formed ring or by using a precursor that already contains the aminophenyl moiety.

Direct Functionalization Approaches

Direct functionalization involves introducing the amino group or a precursor onto a pre-existing phenylcyclopropanol scaffold. This can be achieved through various aromatic substitution reactions. For example, nitration of a phenylcyclopropanol derivative followed by reduction of the nitro group would yield the desired aminophenylcyclopropanol.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of C(sp3)-H bonds. researchgate.net While challenging, this approach could potentially be used to directly couple an aniline (B41778) derivative with a suitable cyclopropane precursor.

Precursor-Based Synthesis with Subsequent Amino Group Introduction

A more common and often more reliable approach involves starting with a precursor that already contains a functionalized phenyl ring. For example, the synthesis can begin with a commercially available compound like 3-aminobenzoic acid or 3-nitrotoluene.

One synthetic route could involve the conversion of 3-nitrobenzoic acid to its corresponding ester, which can then undergo a Kulinkovich reaction to form 1-(3-nitrophenyl)cyclopropanol. Subsequent reduction of the nitro group, for instance, through catalytic hydrogenation, would then yield this compound.

Alternatively, a precursor like 1-(3-aminophenyl)cyclopropane-1-carboxylic acid could be synthesized and then the carboxylic acid group could be converted to a hydroxyl group. vulcanchem.comshachemlin.com

Table 3: Precursor-Based Strategies for Aminophenyl Group Installation

| Starting Material | Key Transformation(s) | Final Step |

| 3-Nitrobenzoic acid ester | Kulinkovich reaction | Reduction of nitro group |

| 3-Aminobenzonitrile | Kulinkovich-Szymoniak reaction | - |

| 1-Bromo-3-nitrobenzene | Grignard formation, reaction with cyclopropanone (B1606653) precursor | Reduction of nitro group |

Stereoselective Synthesis of this compound Analogs

The creation of specific stereoisomers of this compound analogs is crucial for understanding their structure-activity relationships. Various methods have been developed to control the three-dimensional arrangement of atoms in these molecules.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net This strategy has been successfully applied to the synthesis of chiral cyclopropane derivatives.

One approach involves the use of Evans' oxazolidinones as chiral auxiliaries in the asymmetric alkylation of enolates. researchgate.net This method has proven effective in the total synthesis of several biologically active natural products. researchgate.net Another strategy employs a three-step sequence of aldol (B89426)/cyclopropanation/retro-aldol reactions. rsc.org In this sequence, a chiral auxiliary directs the initial aldol reaction, and the resulting hydroxyl group directs the subsequent cyclopropanation. Finally, the auxiliary is cleaved to yield the enantiomerically enriched cyclopropane. rsc.org

A notable example is the use of a catalytically formed chiral auxiliary from propargylic amines. researchgate.net A palladium-catalyzed enantioselective carboetherification installs the auxiliary, which then controls the stereochemistry of the cyclopropanation. researchgate.net This method allows for the synthesis of various enantioenriched spirocyclic aminomethylcyclopropanols. researchgate.net

Asymmetric Catalytic Methods

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a powerful tool in modern organic synthesis. researchgate.netepfl.ch Several asymmetric catalytic methods have been developed for the synthesis of chiral cyclopropanols and their derivatives.

One prominent method is the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid. rsc.org The presence of a directing group, such as an oxygen or nitrogen atom, is often required for high reactivity and stereoselectivity. rsc.org The decomposition of diazo compounds using transition metal catalysts is another widely used approach for cyclopropane synthesis. rsc.org This method involves the reaction of a diazoalkane with a late transition metal catalyst to generate a metal carbenoid, which then transfers to an alkene. rsc.org

Biocatalysis has also emerged as a valuable strategy. Heme-containing proteins and enzymes, such as myoglobin (B1173299) and cytochromes P450, have been repurposed as efficient biocatalysts for abiological olefin cyclopropanation reactions. nih.gov These biocatalytic methods often offer advantages in terms of chemo- and stereoselectivity, catalytic efficiency, and step economy. nih.gov For instance, a dehaloperoxidase enzyme has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, yielding cyclopropanol derivatives with high diastereomeric and enantiomeric ratios. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. google.com In this technique, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer. google.com

Enzymatic hydrolysis is a common method for the kinetic resolution of cyclopropyl (B3062369) acetate (B1210297) esters. rsc.org For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for this purpose. rsc.org Non-enzymatic methods have also been developed. One such method involves a ring-opening reaction of cyclopropanols using diethyl zinc and a chiral amino alcohol as the catalytic system. rsc.org

A nonenzymatic kinetic resolution of acyclic 1,3-diols has been achieved through regioselective Si-O coupling with a hydrosilane, catalyzed by a copper-hydride complex with a chiral ligand. acs.org This method has been successfully applied to a range of anti-1,3-diols, including those with a cyclopropane ring. acs.org While effective, a significant limitation of kinetic resolution is that the theoretical maximum yield of a single enantiomer is 50%. rsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involved in the preparation of this compound is crucial for optimizing reaction conditions and developing new, more efficient methods.

Mechanistic studies of electrochemical C-C bond cleavage in arylcyclopropanes have shown that the reaction proceeds through an arylcyclopropane radical cation formed at the anode, followed by the generation of a benzyl (B1604629) carbonium ion as a key intermediate. researchgate.net In the context of biocatalysis, investigations into the dehaloperoxidase-catalyzed cyclopropanation have been conducted using radical spin traps and isomerization experiments. nih.gov These studies help to elucidate the nature of the carbene transfer mechanism. nih.gov

The stereochemical outcome of directed cyclopropanation reactions can often be predicted by considering the conformational preferences of the substrate and the transition state. wiley-vch.de For instance, in the Simmons-Smith reaction of allylic alcohols, the delivery of the reagent is often assisted by the hydroxyl group, leading to a syn-directing effect. wiley-vch.deunl.pt

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.com These principles are increasingly being applied to the synthesis of complex organic molecules like this compound. researchgate.net

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing syntheses to minimize the formation of byproducts. core.ac.uk

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents or, ideally, solvent-free conditions. researchgate.net The use of chiral auxiliaries, while effective, can generate waste and require additional synthetic steps for attachment and removal. scispace.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. core.ac.uk

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. acs.org

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. acs.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. scispace.com Both biocatalysis and chemocatalysis offer greener alternatives to traditional methods. researchgate.net

The application of these principles can lead to more sustainable and environmentally friendly synthetic routes to this compound and its derivatives. For example, using water as a solvent, employing biocatalysts, or utilizing alternative energy sources like microwave irradiation can significantly reduce the environmental impact of the synthesis. researchgate.netcore.ac.ukresearchgate.net

Elucidating Chemical Reactivity and Transformations of 1 3 Aminophenyl Cyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Core

The high ring strain of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) is a primary driver for many of the reactions involving 1-(3-aminophenyl)cyclopropanol. rsc.org This strain, coupled with the electron-donating nature of the adjacent hydroxyl group, facilitates the cleavage of the C-C bonds of the cyclopropane ring under various conditions. rsc.org

Acid-Catalyzed and Lewis Acid-Mediated Ring Expansions and Rearrangements

The treatment of cyclopropanols with acids, including Lewis acids, can induce ring-opening and subsequent rearrangements. researchgate.netprinceton.edu In the presence of an acid catalyst, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water generates a carbocation, which can then undergo rearrangement to alleviate ring strain.

One common rearrangement pathway is a ring expansion, where a bond in the cyclopropane ring migrates to the carbocationic center, leading to the formation of a more stable, less strained cyclobutanone. rsc.org The specific outcome of these rearrangements can be influenced by the nature of the Lewis acid used and the reaction conditions. For instance, various Lewis acids such as ytterbium(III) triflate (Yb(OTf)3), aluminum chloride (AlCl3), and titanium tetrachloride (TiCl4) have been shown to catalyze such rearrangements. princeton.edu The regioselectivity of the ring opening and the subsequent bond migration are critical factors in determining the final product structure.

The stability of the resulting carbocation is a key factor in these rearrangements. The presence of the 3-aminophenyl group can influence the stability of intermediates through resonance effects, potentially directing the course of the rearrangement.

Table 1: Examples of Lewis Acids Used in Ring Rearrangements

| Lewis Acid | Potential Application |

|---|---|

| Yb(OTf)3 | Catalyzing ring expansions and other rearrangements. princeton.edu |

| AlCl3 | Promoting Claisen-type rearrangements in related systems. princeton.edu |

| TiCl4·THF2 | Effective catalyst for acyl-Claisen rearrangements. princeton.edu |

Nucleophilic and Electrophilic Ring Cleavage Pathways

The cyclopropane ring in this compound is susceptible to cleavage by both nucleophiles and electrophiles.

Nucleophilic Ring Cleavage: Strong nucleophiles can attack one of the carbon atoms of the cyclopropane ring, leading to ring opening. This process is often facilitated by the activation of the cyclopropanol, for instance, through the formation of a donor-acceptor cyclopropane derivative. nih.gov The attack typically occurs at the carbon atom beta to the activating group, driven by the release of ring strain. qmul.ac.uk Various nucleophiles, including amines, thiols, and azides, have been shown to participate in such ring-opening reactions. nih.govnih.gov The regioselectivity of the nucleophilic attack is influenced by the electronic properties of the substituents on the cyclopropane ring. nih.gov

Electrophilic Ring Cleavage: Electrophiles can also initiate the cleavage of the cyclopropane ring. For example, copper-catalyzed electrophilic amination of cyclopropanols with O-benzoyl-N,N-dialkylhydroxylamines can lead to the formation of β-aminoketones through a sequence involving C-C bond cleavage and C(sp³)–N bond formation. acs.org This type of reaction highlights the versatility of the cyclopropanol moiety in forming new carbon-heteroatom bonds. Similarly, electrophilic fluorination and other functionalizations can be achieved through ring-opening pathways. uark.edu

Homoenolate and β-Keto Radical Reactivity

Cyclopropanols can serve as precursors to homoenolates and β-keto radicals, which are valuable reactive intermediates in organic synthesis. researchgate.netuark.edu

Homoenolate Reactivity: A homoenolate is a reactive intermediate with a nucleophilic carbon atom beta to a carbonyl group or its equivalent. nih.gov The ring-opening of a cyclopropanol can generate a homoenolate, which can then react with various electrophiles. researchgate.netchemrxiv.org This reactivity has been exploited in copper-catalyzed and N-heterocyclic carbene (NHC)-catalyzed reactions to form new carbon-carbon bonds. researchgate.netnih.gov For example, the reaction of zinc homoenolates, generated from cyclopropanols, with α,β-unsaturated ketones can produce 1,6-diketones. researchgate.net

β-Keto Radical Reactivity: Single-electron oxidation of cyclopropanols can lead to the formation of β-keto radicals. rsc.orguark.eduresearchgate.net This process involves the homolytic cleavage of a C-C bond in the cyclopropane ring. rsc.org These radicals can then participate in various transformations, including additions to alkenes and other radical trapping reactions. researchgate.net The generation of β-keto radicals from cyclopropanols has been achieved using various oxidizing agents, including silver nitrate (B79036) (AgNO3) and manganese(III) complexes. uark.eduresearchgate.netacs.org This reactivity provides a pathway to α,β- or β,β-difunctionalized ketones. researchgate.net

Reactions Involving the Aromatic Amino Functionality

The primary aromatic amino group on the phenyl ring of this compound offers a site for a variety of chemical modifications, independent of the reactivity of the cyclopropanol core.

Derivatization Reactions (e.g., Acylation, Alkylation)

The amino group can readily undergo standard derivatization reactions.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional groups into the molecule. escholarship.org The chemoselectivity of acylation can be controlled, for instance, DBU-catalyzed N-acylation has been shown to be selective for indoles and oxazolidinones even in the presence of more reactive amine and alcohol functional groups. escholarship.org

Alkylation: The amino group can also be alkylated with alkyl halides or other alkylating agents to form secondary or tertiary amines. researchgate.net Palladium-catalyzed N-arylation of primary alkylamines is a well-established method for forming C-N bonds. acs.org The choice of catalyst and ligands is crucial to control the degree of alkylation and avoid undesired side products. acs.org

Diazotization and Aryl Coupling Reactions

The primary aromatic amino group is a versatile handle for introducing a wide range of substituents onto the aromatic ring via diazotization.

Diazotization: The reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) will convert the primary amino group into a diazonium salt. organic-chemistry.orgbyjus.com These diazonium salts are highly reactive intermediates and can be used in a variety of subsequent reactions. organic-chemistry.org

Aryl Coupling Reactions: The resulting diazonium salt can undergo a range of coupling reactions. For example, in the presence of a suitable catalyst, it can participate in cross-coupling reactions such as the Suzuki or Heck reaction to form new carbon-carbon bonds with aryl or vinyl partners. organic-chemistry.orgorganic-chemistry.org The Sandmeyer reaction allows for the replacement of the diazonium group with halides (Cl, Br) or cyanide (CN). organic-chemistry.org Furthermore, diazonium salts can be used to form azo compounds, which are important in the dye industry. organic-chemistry.org

Table 2: Common Compound Names

| Compound Name |

|---|

| This compound |

| Ytterbium(III) triflate |

| Aluminum chloride |

| Titanium tetrachloride |

| Gallium(III) triflate |

| O-benzoyl-N,N-dialkylhydroxylamines |

| β-aminoketones |

| 1,6-diketones |

| Silver nitrate |

| Nitrous acid |

Chemoselective Transformations of Polyfunctionalized Systems

The study of this compound presents a compelling case in the realm of chemoselectivity, owing to the presence of two distinct functional groups: a nucleophilic aromatic amine and a strained cyclopropanol ring. The differential reactivity of these groups allows for selective transformations under specific reaction conditions, enabling the synthesis of diverse molecular architectures.

The primary challenge and opportunity in the chemistry of this compound lie in selectively addressing one functional group while preserving the other. The aniline-type amino group is nucleophilic and readily participates in reactions such as acylation, alkylation, and diazotization. Conversely, the cyclopropanol moiety, particularly being activated by the phenyl group, is susceptible to ring-opening reactions under electrophilic or oxidative conditions.

A common strategy for the chemoselective functionalization of amino alcohols is the selective N-acylation. wipo.intgoogle.comgoogle.com This can be achieved by carefully choosing the acylating agent and reaction conditions. For instance, the reaction of an amino alcohol with an organic acid in the presence of an alkyl sulfonyl chloride can form a mixed anhydride (B1165640) that selectively acylates the more nucleophilic amino group over the hydroxyl group. wipo.intgoogle.comgoogle.com This approach provides the desired N-acyl amino alcohols in good yield with high selectivity, avoiding the formation of O-acylated byproducts. google.com Different catalysts can also be employed to achieve high chemoselectivity. For example, ZSM-5-SO3H has been shown to be an efficient catalyst for the acylation of amines and alcohols, where aromatic amines can be selectively acylated in the presence of aliphatic alcohols. nih.gov

On the other hand, the cyclopropane ring can undergo selective reactions. The ring-opening of arylcyclopropanes is a well-documented transformation that can be initiated by electrophiles or through photoredox catalysis. researchgate.netnih.gov For example, the cleavage of arylcyclopropanes by mercuric acetate (B1210297) has been studied, demonstrating that the reaction is second order and is facilitated by electron-releasing substituents on the aromatic ring. researchgate.net This suggests that the electronic nature of the substituent on the phenyl ring of this compound can influence the propensity of the cyclopropane ring to open. Furthermore, engineered enzymes have demonstrated high chemoselectivity in reactions involving substrates with multiple reactive sites, such as favoring cyclopropanation over N-H insertion. rochester.edu

The interplay between these two reactive centers allows for a variety of synthetic pathways. For example, protecting the amino group via acylation would allow for subsequent reactions targeting the cyclopropanol ring. Conversely, conditions could be optimized to effect ring-opening while leaving the amino group unmodified, or available for a subsequent intramolecular reaction. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired product. nih.gov

Table 1: Examples of Chemoselective Reactions on Related Polyfunctionalized Systems

| Substrate Type | Reaction | Reagents/Catalyst | Selective Outcome | Reference |

|---|---|---|---|---|

| Amino alcohol | N-Acylation | Organic acid, Alkyl sulfonyl chloride, Organic base | Selective acylation of the amino group. | wipo.intgoogle.comgoogle.com |

| Aromatic amine and Aliphatic alcohol | Acylation | Carboxylic acid anhydride, ZSM-5-SO3H | Selective acylation of the aromatic amine. | nih.gov |

| Arylcyclopropane | Ring-opening | Mercuric acetate | Cleavage of the cyclopropane ring. | researchgate.net |

| para-Amino-styrene | Cyclopropanation vs. N-H Insertion | Engineered Myoglobin-based catalyst | High selectivity for cyclopropanation (up to 72%). | rochester.eduscispace.com |

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is governed by both kinetic and thermodynamic factors, which dictate the reaction pathways and product distributions. Understanding these principles is crucial for controlling the outcome of its transformations.

The kinetics of the reactions involving the amino group, such as N-acylation, are typically rapid due to the high nucleophilicity of the aromatic amine. The rate of these reactions can be influenced by the steric hindrance around the amino group and the electrophilicity of the acylating agent.

The kinetics of the cyclopropane ring-opening have been studied for analogous arylcyclopropane systems. The cleavage of arylcyclopropanes by electrophiles like mercuric acetate or thallium triacetate follows second-order kinetics, being first order in both the arylcyclopropane and the electrophile. researchgate.netacs.org The reaction rate is significantly influenced by the substituents on the aromatic ring. Electron-releasing groups accelerate the reaction, which is consistent with a mechanism involving the development of positive charge on the benzylic carbon in the transition state. This indicates that the rate-determining step is the electrophilic attack on the cyclopropane ring. researchgate.net

A key concept in the reaction of bifunctional molecules is the competition between kinetic and thermodynamic control. libretexts.orglibretexts.org A kinetically controlled reaction yields the product that is formed fastest, which usually proceeds via the transition state with the lowest activation energy. wolfram.com In contrast, a thermodynamically controlled reaction yields the most stable product, which may not be the one that forms the quickest. libretexts.orgwolfram.com For this compound, a reaction might favor the kinetically preferred product at lower temperatures, while at higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable product.

The thermodynamic stability of the products is a critical factor. For instance, in the addition of an electrophile, two different products could potentially be formed: one from the reaction at the amino group and another from the ring-opening of the cyclopropanol. The relative stability of these products will determine the final product distribution under thermodynamic equilibrium. The thermodynamic stability of a system is related to its Gibbs free energy; a more stable system will have a lower Gibbs free energy. nih.govnih.gov

Table 2: Kinetic Data for the Cleavage of Substituted Phenylcyclopropanes with Mercuric Acetate at 50 °C

| Substituent on Phenyl Ring | Second-Order Rate Constant (k2 x 10^5, M^-1 s^-1) | Relative Rate | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, eu) |

|---|---|---|---|---|

| p-Methoxy | 1060 | 265 | 16.8 | -20.7 |

| p-Methyl | 80.5 | 20.1 | 18.4 | -19.9 |

| m-Methyl | 13.7 | 3.4 | 19.5 | -19.8 |

| Hydrogen | 4.0 | 1.0 | 20.4 | -19.6 |

| p-Chloro | 1.34 | 0.34 | 21.0 | -19.8 |

| m-Chloro | 0.29 | 0.07 | 22.1 | -19.7 |

The data in Table 2, from a study on related arylcyclopropanes, illustrates the significant electronic effects on the kinetics of cyclopropane ring cleavage. researchgate.net A similar trend would be expected for this compound, where the amino group, being electron-donating, would activate the ring towards electrophilic cleavage.

Theoretical and Computational Chemistry Studies on 1 3 Aminophenyl Cyclopropanol

Quantum Chemical Characterization of Molecular and Electronic Structure

To understand the fundamental properties of 1-(3-Aminophenyl)cyclopropanol, a thorough investigation of its molecular and electronic structure would be the first step. This would involve a series of quantum chemical calculations.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers could calculate key structural parameters. These would include the bond lengths, bond angles, and dihedral angles of this compound.

The resulting data would provide precise insights into the geometry of the cyclopropyl (B3062369) ring, the orientation of the aminophenyl group relative to the cyclopropanol (B106826) moiety, and the conformation of the hydroxyl and amino groups. Furthermore, by mapping the potential energy surface, researchers could identify various local energy minima and the transition states that connect them, offering a comprehensive view of the molecule's energy landscape.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-C (ring) | ~1.50 |

| C-O | ~1.42 | |

| C-N | ~1.40 | |

| Bond Angle (°) | C-C-C (ring) | ~60 |

| O-C-C (ring) | ~118 | |

| Dihedral Angle (°) | H-O-C-C | Varies |

| N-C-C-C | Varies |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. Analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | |

| LUMO | |

| HOMO-LUMO Gap |

Note: These values would be outputs of a quantum chemical calculation.

The distribution of electron density within a molecule is key to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would highlight electron-poor areas, likely around the hydrogen atoms of the hydroxyl and amino groups, which are prone to nucleophilic attack. This analysis would be invaluable for predicting intermolecular interactions, including hydrogen bonding.

Conformational Analysis and Intramolecular Interactions

The flexibility of the aminophenyl group and the hydroxyl group allows for multiple possible conformations of this compound. A detailed conformational analysis, likely performed using both DFT and molecular mechanics methods, would identify the most stable conformers and the energy barriers between them. This analysis would also shed light on any significant intramolecular interactions, such as hydrogen bonding between the amino group and the hydroxyl group, which could play a crucial role in determining the molecule's preferred shape and reactivity.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational methods can be employed to predict how a molecule will behave in a chemical reaction.

By modeling potential reactions of this compound, such as oxidation or electrophilic substitution, computational chemists could identify the transition state structures involved. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined.

Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations could be used to map out the entire reaction pathway, from reactants to products, through the transition state. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Kinetic and Thermodynamic Parameters from Computational Models

There is a notable absence of published research detailing the kinetic and thermodynamic parameters of this compound derived from computational models. Theoretical chemistry utilizes computational methods, such as Density Functional Theory (DFT) and other high-level ab initio calculations, to predict the stability, reactivity, and other physicochemical properties of molecules. These studies typically involve the calculation of parameters like activation energies, reaction enthalpies, and Gibbs free energies for various potential reaction pathways.

For a comprehensive understanding, such studies would involve:

Geometric Optimization: Determining the lowest energy conformation of the molecule.

Frequency Analysis: To confirm the nature of stationary points on the potential energy surface and to calculate thermodynamic properties.

Transition State Searching: To identify the energy barriers for chemical reactions.

However, no specific data tables or detailed findings from such computational models for this compound could be located.

In Silico Design and Virtual Screening of Analogous Structures

Similarly, there is no available information on the in silico design and virtual screening of structures analogous to this compound. In silico drug design and virtual screening are powerful computational techniques used to identify and optimize potential drug candidates by screening large libraries of virtual compounds against a biological target. This process typically involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for biological activity.

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein.

ADMET Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of a compound.

The absence of such studies for this compound and its analogs means that no data on potential biological targets, binding affinities, or structure-activity relationships (SAR) derived from computational screening is currently available.

Advanced Spectroscopic and X Ray Diffraction Research for Structural Elucidation of 1 3 Aminophenyl Cyclopropanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.eduyoutube.com Unlike techniques that rely on through-bond (scalar) couplings, NOESY and ROESY detect through-space (dipolar) couplings, providing crucial information about the 3D structure and conformation. youtube.com The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, making it highly sensitive to internuclear distances, typically up to 5 Å. columbia.edu

For 1-(3-Aminophenyl)cyclopropanol, a NOESY or ROESY spectrum would be critical for establishing the relative orientation of the phenyl ring and the cyclopropanol (B106826) moiety. Specific correlations would be expected between the protons on the cyclopropyl (B3062369) ring and the ortho-protons of the aminophenyl group. The presence and intensity of these cross-peaks would help define the preferred conformation around the C-C single bond connecting the two ring systems.

Interactive Table: Expected NOESY/ROESY Correlations for this compound

| Interacting Protons | Expected Correlation | Structural Information Gained |

| Cyclopropyl Protons ↔ Phenyl Ring Protons (at C2'/C6') | Strong/Medium | Defines the dihedral angle and preferred conformation between the two rings. |

| Hydroxyl Proton (-OH) ↔ Cyclopropyl Protons | Medium/Weak | Confirms the orientation of the hydroxyl group relative to the cyclopropane (B1198618) ring. |

| Amino Protons (-NH2) ↔ Phenyl Ring Protons (at C2'/C4') | Medium/Weak | Provides information on the conformation of the amino group relative to the aromatic ring. |

Variable Temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic molecular processes, such as conformational exchange or restricted rotation around single bonds. ox.ac.ukox.ac.uk By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening, coalescence, and subsequent sharpening. These changes provide quantitative information about the energy barriers and rates of the dynamic processes. mdpi.com

In the case of this compound, rotation around the single bond connecting the phenyl group to the cyclopropanol ring may be hindered. At low temperatures, this rotation could be slow on the NMR timescale, resulting in distinct signals for chemically non-equivalent protons (e.g., the ortho-protons on the phenyl ring). As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. Analyzing the coalescence temperature and the frequency difference between the signals allows for the calculation of the rotational energy barrier. mdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Connectivity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide substantial structural information through the analysis of fragmentation patterns.

Tandem mass spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis. mdpi.com In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule, [M+H]+) is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are then analyzed. This process provides unambiguous information about the connectivity of the molecule, as the fragmentation patterns are characteristic of the compound's structure.

For this compound, MS/MS analysis would confirm the molecular structure by revealing characteristic fragmentation pathways. Likely fragmentation would involve the loss of small, stable neutral molecules such as water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group. Cleavage of the cyclopropyl ring or the bond connecting the two ring systems would also produce characteristic fragment ions.

Interactive Table: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 164.22 | H₂O (18.01) | 146.21 | Ion resulting from loss of water |

| 164.22 | NH₃ (17.03) | 147.19 | Ion resulting from loss of ammonia |

| 164.22 | C₂H₄ (28.05) | 136.17 | Ion from cleavage of the cyclopropyl ring |

| 146.21 | CO (28.01) | 118.20 | Subsequent fragmentation after water loss |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. cam.ac.uknih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule and the unit cell can be determined. cam.ac.uk

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. It would unequivocally determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the precise dihedral angle between the plane of the phenyl ring and the cyclopropane ring.

Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice, a property known as crystal packing. This is governed by intermolecular forces, such as hydrogen bonding and van der Waals interactions. For this compound, the amino (-NH₂) and hydroxyl (-OH) groups are capable of acting as hydrogen bond donors and acceptors. The crystallographic data would identify and characterize these hydrogen bonds, providing insight into the supramolecular architecture of the solid material.

Interactive Table: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided | Example Value |

| Crystal System | Symmetry of the unit cell | Monoclinic (Hypothetical) |

| Space Group | Symmetry elements within the unit cell | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | Size and shape of the unit cell (a, b, c, α, β, γ) | To be determined |

| Bond Lengths (Å) | Precise distances between bonded atoms | To be determined |

| Bond Angles (°) | Angles between adjacent bonds | To be determined |

| Torsion Angles (°) | Dihedral angle between phenyl and cyclopropyl rings | To be determined |

| Hydrogen Bonds | Details of intermolecular interactions | To be determined |

Hydrogen Bonding and Intermolecular Interactions

In the solid state, the molecular packing of this compound is significantly influenced by hydrogen bonding and other intermolecular interactions. The primary functional groups capable of participating in these interactions are the hydroxyl (-OH) group of the cyclopropanol ring and the amino (-NH₂) group on the phenyl ring. These groups can act as both hydrogen bond donors and acceptors, leading to a complex network of interactions that define the crystal lattice.

The hydroxyl group is a potent hydrogen bond donor, and the oxygen atom can also act as an acceptor. Similarly, the amino group has two N-H bonds that serve as hydrogen bond donors, while the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. These interactions are crucial in stabilizing the three-dimensional structure of the compound in its crystalline form.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| O-H (hydroxyl) | H | N (amino) | 2.7 - 3.2 | 150 - 180 |

| O-H (hydroxyl) | H | O (hydroxyl) | 2.6 - 3.0 | 160 - 180 |

| N-H (amino) | H | O (hydroxyl) | 2.8 - 3.3 | 140 - 180 |

Note: The data in this table represents typical ranges for such interactions and are not experimentally determined values for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of this compound by probing the vibrational modes of its functional groups and carbon skeleton. nih.govresearchgate.net These two techniques are complementary, as the selection rules governing them differ; some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the aminophenyl group and the cyclopropanol ring.

Functional Group Analysis:

O-H and N-H Stretching: The high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) will be dominated by the stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups. The O-H stretch usually appears as a broad band due to hydrogen bonding, while the N-H stretches of the primary amine often manifest as two distinct peaks corresponding to symmetric and asymmetric stretching modes.

Aromatic C-H Stretching: Vibrations associated with the aromatic C-H bonds of the phenyl ring are expected in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching modes of the cyclopropane ring will likely appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring mode of the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the tertiary alcohol is anticipated in the 1050-1150 cm⁻¹ range.

C-N Stretching: The C-N stretching of the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ region.

Strain Analysis of the Cyclopropanol Ring: The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain (due to the C-C-C bond angles being compressed to 60° from the ideal 109.5° for sp³ hybridized carbon) and torsional strain. utexas.edumasterorganicchemistry.com This high degree of strain influences the vibrational frequencies of the ring. The C-C bonds in cyclopropane are weaker than in acyclic alkanes, and the vibrational modes associated with the ring are expected at characteristic frequencies. utexas.edu The presence of the hydroxyl group on the cyclopropane ring further influences its electronic structure and vibrational characteristics.

In Raman spectroscopy, the symmetric "breathing" mode of the cyclopropane ring is often a strong and characteristic peak, typically observed around 1200 cm⁻¹. Other deformation modes of the CH₂ groups and the carbon skeleton of the ring will appear at lower frequencies. The unique vibrational signature of the strained cyclopropanol ring can be a key feature in the spectroscopic identification of this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3500 - 3300 | O-H stretch (H-bonded) | IR (broad), Raman (weak) |

| 3450 - 3300 | N-H asymmetric & symmetric stretch | IR (medium), Raman (medium) |

| 3100 - 3000 | Aromatic C-H stretch | IR (medium), Raman (strong) |

| ~3000 | Cyclopropyl C-H stretch | IR (medium), Raman (medium) |

| 1650 - 1590 | N-H bend | IR (strong) |

| 1600 - 1450 | Aromatic C=C stretch | IR (medium-strong), Raman (strong) |

| ~1200 | Cyclopropane ring breathing | Raman (strong) |

| 1150 - 1050 | C-O stretch (tertiary alcohol) | IR (strong), Raman (medium) |

Note: This table presents expected frequency ranges based on typical values for the respective functional groups and structural motifs. Actual experimental values may vary.

Synthetic Applications and Utility of 1 3 Aminophenyl Cyclopropanol As a Chemical Building Block

Strategic Integration into Complex Organic Synthesis

The dual functionality of 1-(3-Aminophenyl)cyclopropanol allows for its strategic incorporation into multi-step syntheses. The amino group can be readily modified or used as a directing group, while the cyclopropanol (B106826) can serve as a latent ketone or a three-carbon synthon, accessible through various ring-opening protocols.

The strained three-membered ring of cyclopropanols is prone to cleavage, which can be exploited for the construction of more complex cyclic systems. researchgate.net The ring-opening of this compound can generate reactive intermediates, such as β-carbonyl radicals or metallo-homoenolates, which can be trapped intramolecularly by the appended aminophenyl ring to forge new polycyclic frameworks. For instance, an iron-mediated oxidative radical ring-opening could be followed by cyclization onto the electron-rich aromatic ring, providing a pathway to tetrahydroquinoline derivatives. researchgate.net

Spirocycles, which are prevalent in numerous natural products and pharmaceutical agents, represent another important structural class accessible from this building block. elsevierpure.com Palladium-catalyzed cyclization strategies have proven to be powerful methods for creating spirooxindole frameworks. elsevierpure.com Analogously, this compound could be envisioned as a substrate in palladium-catalyzed reactions. A potential pathway could involve the formation of a spiropalladacycle, which then undergoes further reactions to yield spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) or related structures. researchgate.netrsc.org Such transformations leverage the amino group for initial coordination and directed C-H activation or cyclization.

In medicinal chemistry and drug discovery, the generation of molecular diversity from a common core structure is a cornerstone of lead identification and optimization. this compound is an ideal starting point for scaffold diversification due to its two orthogonal reactive sites. This dual functionality allows for the creation of extensive compound libraries through combinatorial chemistry approaches. nih.govresearchgate.netjetir.org

The aromatic amine can undergo a wide array of well-established transformations, including acylation, sulfonylation, alkylation, and transition-metal-catalyzed cross-coupling reactions. Concurrently or sequentially, the cyclopropanol moiety can be subjected to a variety of ring-opening conditions to introduce further diversity. For example, a three-component reaction involving the cyclopropanol ring-opening could introduce two new points of diversity in a single step. nih.gov This chemoenzymatic approach allows for the assembly and diversification of chiral cyclopropane (B1198618) scaffolds, which are valuable in medicinal chemistry. nih.govfigshare.com This divergent approach enables the rapid generation of a library of compounds with varied steric and electronic properties for screening against biological targets. nih.gov

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation without isolating intermediates. rsc.org The unique reactivity of the cyclopropanol ring makes this compound an excellent candidate for initiating such sequences. The ring-opening of the cyclopropanol can unveil a reactive functional group that immediately participates in a subsequent intramolecular transformation.

A plausible domino reaction could be initiated by Lawesson's reagent, which is known to trigger a sequence of thionation, ring-enlargement, and intramolecular cyclization in aminopropenoyl cyclopropanes. researchgate.netrsc.org In the case of this compound, a Lewis acid-catalyzed ring-opening could generate a homoenolate or a related β-carbonyl cation. This intermediate could then be trapped by the pendant amino group to afford cyclized products like dihydroquinolones in a single, atom-economical step. Such a process combines a ring-opening event with an intramolecular cyclization, rapidly increasing the molecular complexity of the starting material.

Development of Novel Methodologies Leveraging its Unique Reactivity Profile

The development of novel synthetic methods often relies on exploiting the unique reactivity of specific functional groups. mdpi.com Cyclopropanols are known to serve as versatile synthetic intermediates, and their ring-opening has been a subject of extensive research. rsc.org The presence of both an amino group and a cyclopropanol in one molecule offers opportunities for new reaction discoveries. For example, visible light-mediated organocatalysis has been used for the 1,3-aminoacylation of cyclopropanes, demonstrating a novel way to functionalize the three-membered ring. nih.gov

The amino group in this compound could function as an internal ligand or directing group in transition metal-catalyzed reactions, enabling previously inaccessible transformations. This could include remote C-H functionalization of the phenyl ring, directed by a transiently formed metal-amine complex. Furthermore, the unique electronic properties of the aminophenyl group can influence the regioselectivity of cyclopropanol ring-opening, potentially leading to novel reaction pathways that differ from simple phenyl-substituted cyclopropanols. The development of such methodologies could provide access to novel chemical space and facilitate the synthesis of complex target molecules. nih.gov

Application in Material Science Precursors

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyamides and polyimides. psgcas.ac.inmdpi.com These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. ncl.res.in this compound, possessing an aromatic amine functionality, can be envisioned as a novel monomer for the creation of advanced polymers.

Through polycondensation with aromatic dianhydrides or diacid chlorides, this compound could be incorporated into polyimide or polyamide backbones. nih.govimpactfactor.org The resulting polymers would feature pendant cyclopropanol groups along the chain. These groups could serve as latent reactive sites for post-polymerization modifications, such as cross-linking. Upon thermal or chemical treatment, the cyclopropanol rings could open and react, forming a durable, cross-linked network. This would significantly enhance the thermal and mechanical properties of the final material, making it suitable for demanding applications in aerospace, electronics, and automotive industries.

Future Perspectives and Emerging Research Directions for 1 3 Aminophenyl Cyclopropanol

Exploration of Unpreprecedented Reactivity and Selectivity

The core of 1-(3-Aminophenyl)cyclopropanol's potential lies in the high ring strain of the cyclopropane (B1198618) ring, which facilitates a variety of ring-opening reactions. nih.gov The presence of the electron-donating aminophenyl group and the hydroxyl group creates a "donor-acceptor" (D-A) cyclopropane system. nih.gov This electronic arrangement polarizes the vicinal carbon-carbon bonds, making the molecule susceptible to reactions with both nucleophiles and electrophiles under mild conditions. mdpi.com

Future research will likely focus on exploiting this D-A character to achieve novel 1,3-difunctionalizations. For instance, catalyzed ring-opening reactions could enable the simultaneous introduction of two different functional groups at the 1- and 3-positions of the original propane (B168953) scaffold. Drawing parallels from existing studies on D-A cyclopropanes, multicomponent reactions involving this compound, a nucleophile, and an electrophile could provide direct access to densely functionalized acyclic structures. nih.govresearchgate.net Examples of such transformations could include 1,3-aminoacylation or 1,3-aminochalcogenation. nih.govnih.gov

The inherent chirality and the presence of directing groups (amine and hydroxyl) offer exciting opportunities for controlling selectivity. Key research directions will include:

Diastereoselective and Enantioselective Transformations: Developing catalytic asymmetric methods for ring-opening reactions that control the stereochemistry of the resulting products. The stereospecificity of such processes has been demonstrated in related systems. nih.gov

Regioselectivity: Investigating how the electronic nature of reaction partners and the choice of catalyst can influence which C-C bond of the cyclopropane ring is cleaved, allowing for selective access to different constitutional isomers.

Chemoselectivity: Exploring the selective reaction of the cyclopropanol (B106826) moiety in the presence of the aniline (B41778) functionality, or vice-versa, to create diverse molecular scaffolds.

Table 1: Potential Future Reactions for this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Catalytic Ring-Opening Cross-Coupling | The ring-opening of the cyclopropanol acts as a homoenolate equivalent, which can be coupled with various electrophiles. | β-functionalized ketones and other derivatives. |

| 1,3-Difunctionalization | A three-component reaction involving the cyclopropane, a nucleophile, and an electrophile to install groups at the 1- and 3-positions. nih.gov | Complex acyclic amines with diverse functional groups. |

| Asymmetric Ring-Opening | Using chiral catalysts to achieve enantioselective ring-opening, leading to optically active products. | Chiral building blocks for pharmaceutical synthesis. |

| [3+2] Cycloadditions | The cyclopropane can act as a three-carbon synthon in cycloaddition reactions with various dipolarophiles. nih.govbeilstein-journals.org | Functionalized five-membered carbocyclic and heterocyclic rings. |

Integration into Automated and High-Throughput Synthesis Platforms

The modular nature of this compound makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. These technologies are transforming medicinal chemistry by enabling the rapid generation of large libraries of compounds for biological screening. nih.gov The compound can serve as a versatile building block, where the aminophenyl group provides a handle for diversification (e.g., through amide bond formation) and the cyclopropanol unit offers a gateway to unique chemical space via ring-opening transformations.

Future efforts will likely involve developing robust, reliable protocols for using this compound in automated systems. This includes its application in:

Flow Chemistry: Continuous flow synthesis can offer enhanced control over reaction parameters, improved safety, and scalability. nih.gov Developing flow-based protocols for the synthesis and subsequent modification of this compound would be a significant step toward its industrial application.

Capsule-Based Synthesis: This approach uses pre-packaged reagents in capsules to simplify and automate complex synthetic sequences, which could be adapted for multistep transformations starting from this compound.

Parallel Synthesis: Employing robotic systems to perform numerous reactions in parallel in microtiter plates, thereby rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

Development of Sustainable and Economical Synthetic Routes

While the future applications of this compound are promising, its utility will ultimately depend on the availability of efficient, sustainable, and economical methods for its synthesis. Current synthetic methods for cyclopropanols often require multiple steps and stoichiometric reagents. rsc.org Future research will be directed toward greener synthetic strategies that align with the principles of sustainable chemistry.

Key areas for development include:

Catalytic and Stereoselective Synthesis: Designing catalytic methods, particularly those using earth-abundant metals or organocatalysts, for the direct and enantioselective synthesis of this compound from simple precursors.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core structure in a single step from readily available starting materials, which would improve atom economy and reduce waste. beilstein-journals.org

Use of Renewable Feedstocks: Exploring synthetic pathways that begin from biorenewable sources to reduce the reliance on petrochemicals.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol.

Table 2: Comparison of Synthetic Approaches for this compound

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Linear Synthesis | Stepwise construction involving protection, cyclopropanation, and deprotection. | Well-established methodologies. | Multiple steps, high waste, low overall yield. |

| Convergent Synthesis | Combining key fragments in the later stages of the synthesis. | Higher efficiency than linear synthesis. | Requires synthesis of complex fragments. |

| Catalytic Asymmetric Synthesis | Using a chiral catalyst to induce stereoselectivity in the cyclopropanation step. | Access to enantiopure material. digitellinc.com | Catalyst development and optimization. |

| One-Pot/Multicomponent Synthesis | Combining three or more reactants in a single reaction vessel to form the product. beilstein-journals.org | High atom economy, reduced waste, operational simplicity. | Discovery of suitable reaction conditions and substrates. |

Advanced Mechanistic Investigations Through Combined Experimental and Computational Approaches

A deep and predictive understanding of the reaction mechanisms governing the transformations of this compound is crucial for unlocking its full synthetic potential. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling to elucidate reaction pathways, transition states, and the origins of selectivity.

Experimental Mechanistic Studies: These will involve kinetic analyses to determine reaction orders and rate laws, isotopic labeling studies to trace the fate of atoms during a reaction, and the isolation and characterization of reaction intermediates. nih.gov Such studies can provide invaluable data on the factors controlling reaction outcomes.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), will be employed to model reaction profiles, visualize transition state geometries, and calculate activation energies. These computational models can help rationalize experimentally observed selectivity and predict the feasibility of new, untested transformations. nih.gov For example, modeling the ring-opening of this compound could clarify whether the process is driven by nucleophilic attack, electrophilic activation, or radical intermediates, and how the aminophenyl substituent influences the stability of key intermediates. nih.govnih.gov

This combined approach will accelerate the development of new reactions by enabling a more rational, hypothesis-driven approach to catalyst and substrate design, moving beyond empirical screening to a more predictive science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.